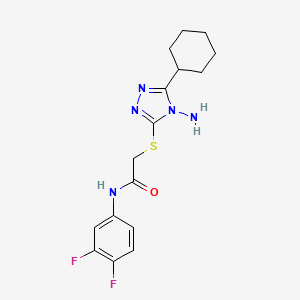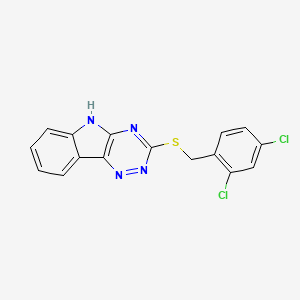![molecular formula C19H20Cl2N4S B12140856 3-(4-tert-butylphenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12140856.png)
3-(4-tert-butylphenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-tert-butylphenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a complex organic compound that features a triazole ring substituted with a tert-butylphenyl group and a dichlorobenzyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-butylphenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the tert-butylphenyl and dichlorobenzyl sulfanyl groups. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-tert-butylphenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could result in a more saturated compound.
Scientific Research Applications
3-(4-tert-butylphenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-tert-butylphenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, thereby modulating their activity. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-tert-butylphenyl 3,4-dimethoxybenzoate
- 3-(4-tert-butylphenyl)-2-propen-1-one
Uniqueness
What sets 3-(4-tert-butylphenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine apart is its unique combination of functional groups, which can impart specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H20Cl2N4S |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-5-[(2,4-dichlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C19H20Cl2N4S/c1-19(2,3)14-7-4-12(5-8-14)17-23-24-18(25(17)22)26-11-13-6-9-15(20)10-16(13)21/h4-10H,11,22H2,1-3H3 |
InChI Key |
PQXAKNGIMACTEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12140773.png)
![Methyl 2-{[3-(5-ethylfuran-2-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12140781.png)
![1-[N-cyclopropyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-N-(4-fluorophenyl)cyclopentane-1-carboxamide](/img/structure/B12140788.png)
![3-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12140794.png)
![(4E)-5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-{hydroxy[3-methyl-4-(propan-2-yloxy)phenyl]methylidene}pyrrolidine-2,3-dione](/img/structure/B12140795.png)
![[6-Bromo-4-(dibromomethyl)-5,5-dimethylbicyclo[2.1.1]hex-1-yl](4-methylpiperazin-1-yl)methanone](/img/structure/B12140803.png)

![N-(2-methoxyphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2, 3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12140814.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b] thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12140816.png)
![4-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12140818.png)

![N-[(2Z)-4-(4-bromophenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B12140824.png)

![N-(naphthalen-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12140842.png)
